Vanadium Complex Cytotoxicity vs. Cisplatin: 4-Fold Superiority in A549 Lung Cancer Model
When N-methyl-N-phenylhydrazinecarbothioamide is condensed with 5-bromosalicylaldehyde to form the ONS donor ligand H2L2 and subsequently complexed with vanadium to yield complex 8 (Cs/K(H2O)2[VVO2(L2)]), the resulting metallodrug exhibits pronounced cytotoxicity against A549 lung cancer cells with an IC50 of 4.02 µM—nearly 4-fold more potent than the clinical benchmark cisplatin (IC50 = 17.07 µM) under identical MTT assay conditions—while remaining nontoxic to normal HEK293 cells [1]. This represents a direct head-to-head comparison within the same experimental study. The cytotoxicity operates via chemodynamic therapy (CDT) through a Fenton-like reaction generating intracellular hydroxyl radicals, confirmed by EPR spectroscopy, with apoptosis induction evidenced by DNA damage and chromatin condensation (DAPI assay) [1].
| Evidence Dimension | In vitro cytotoxicity against A549 lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 4.02 µM (complex 8, Cs/K(H2O)2[VVO2(L2)], where L2 = N-methyl-N-phenylhydrazinecarbothioamide + 5-bromosalicylaldehyde) |
| Comparator Or Baseline | Cisplatin: IC50 = 17.07 µM |
| Quantified Difference | 4.25-fold greater potency (17.07/4.02); nontoxic to normal HEK293 cells |
| Conditions | MTT assay; A549 lung cancer cell line; HEK293 normal cell line; apoptosis confirmed by DAPI staining and live/dead staining |
Why This Matters
For researchers procuring a thiosemicarbazide ligand precursor for anticancer metallodrug development, this ligand backbone enables vanadium complexes that outperform cisplatin—the clinical gold standard—by over 4-fold in potency while sparing normal cells, a dual advantage that alternative thiosemicarbazide scaffolds have not demonstrated in published head-to-head studies.
- [1] Maurya, M.R.; Singh, T.; Dixit, T.; Venkatesh, V.; Avecilla, F.; Sankar, M. Biological and Catalytic Potential of Vanadium Complexes of N-Methyl-N-phenylhydrazinecarbothioamide Based ONS Donor Ligands. Inorganic Chemistry, 2025, 65(1), 372–394. View Source
